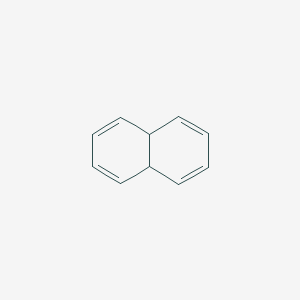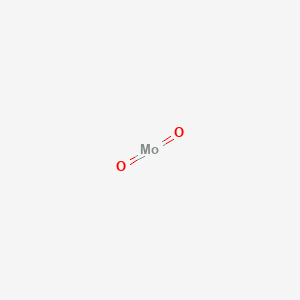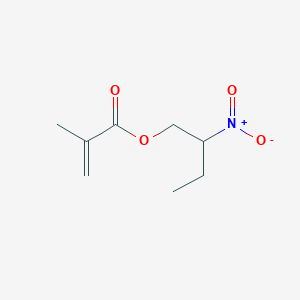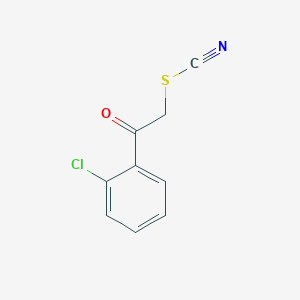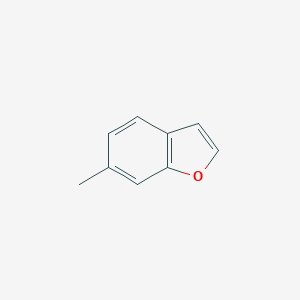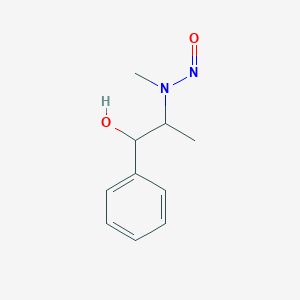![molecular formula C20H28O2 B097433 [(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate CAS No. 15340-78-0](/img/structure/B97433.png)
[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate, commonly known as THP acetate, is a synthetic organic compound that belongs to the class of steroids. It has been widely used in scientific research for its unique properties and potential applications in various fields. In
Mécanisme D'action
THP acetate acts as a modulator of the GABA-A receptor, which is a key neurotransmitter receptor in the brain. It enhances the activity of the GABA-A receptor, leading to an increase in inhibitory neurotransmission and a decrease in excitatory neurotransmission. This mechanism of action is responsible for the neuroprotective effects and cognitive-enhancing properties of THP acetate.
Effets Biochimiques Et Physiologiques
THP acetate has been shown to have a variety of biochemical and physiological effects. It has been reported to increase levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for maintaining neuronal health and function. THP acetate has also been shown to regulate levels of various hormones, including cortisol and testosterone, which play important roles in the body's stress response and reproductive function.
Avantages Et Limitations Des Expériences En Laboratoire
THP acetate has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature available on its properties and potential applications. However, THP acetate also has some limitations, including its relatively low potency compared to other GABA-A receptor modulators and its potential for off-target effects.
Orientations Futures
There are several future directions for research on THP acetate. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. THP acetate has also been investigated for its potential as a treatment for depression and anxiety disorders. Another area of interest is the development of new analogs of THP acetate with improved potency and selectivity for the GABA-A receptor. Finally, further research is needed to fully understand the biochemical and physiological effects of THP acetate and its potential applications in various fields of scientific research.
Méthodes De Synthèse
THP acetate is synthesized through a multi-step process involving the reaction of a starting material, such as dehydroepiandrosterone (DHEA), with various reagents and catalysts. The synthesis method can be modified to produce different analogs of THP acetate with varying properties and applications.
Applications De Recherche Scientifique
THP acetate has been extensively studied for its potential applications in various fields of scientific research, including neuroscience, endocrinology, and cancer research. It has been shown to have neuroprotective effects, improve cognitive function, and regulate hormone levels. THP acetate has also been investigated for its potential anti-cancer properties and its ability to inhibit tumor growth.
Propriétés
Numéro CAS |
15340-78-0 |
|---|---|
Nom du produit |
[(4Bs,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate |
Formule moléculaire |
C20H28O2 |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
[(4bS,8aS)-2,4b,8,8-tetramethyl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate |
InChI |
InChI=1S/C20H28O2/c1-13-11-15-7-8-18-19(3,4)9-6-10-20(18,5)16(15)12-17(13)22-14(2)21/h11-12,18H,6-10H2,1-5H3/t18-,20+/m0/s1 |
Clé InChI |
KBOINWNNSZPBSP-AZUAARDMSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1OC(=O)C)[C@]3(CCCC([C@@H]3CC2)(C)C)C |
SMILES |
CC1=CC2=C(C=C1OC(=O)C)C3(CCCC(C3CC2)(C)C)C |
SMILES canonique |
CC1=CC2=C(C=C1OC(=O)C)C3(CCCC(C3CC2)(C)C)C |
Synonymes |
Acetic acid 13-methylpodocarpa-8,11,13-trien-12-yl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



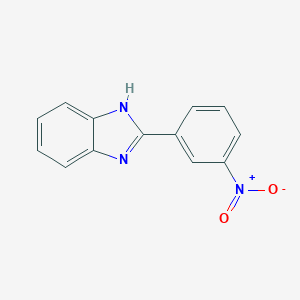
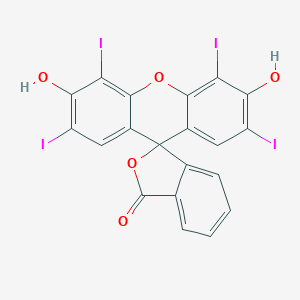
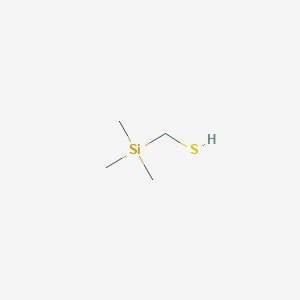
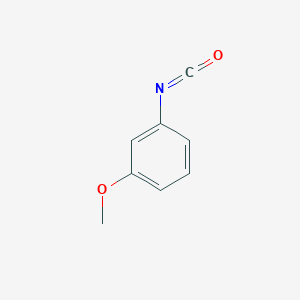
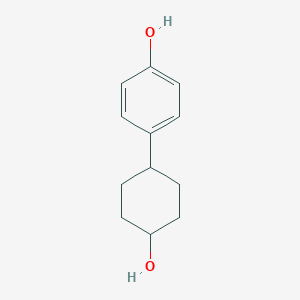
![1-Tert-butyl-4-[(4-tert-butylphenyl)methyl]benzene](/img/structure/B97359.png)
